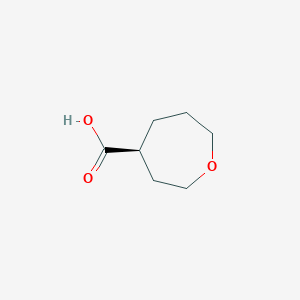
(S)-Oxepane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Oxepane-4-carboxylic acid is a chiral compound with a six-membered oxepane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Oxepane-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy acid or an epoxide, under acidic or basic conditions. For example, the cyclization of 4-hydroxybutanoic acid in the presence of a strong acid like sulfuric acid can yield this compound.
Another method involves the use of Grignard reagents. The reaction of a Grignard reagent with an appropriate epoxide, followed by acidic workup, can also produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Oxepane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The oxepane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted oxepane derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxepane-4-carboxylate esters, while reduction can produce oxepane-4-methanol.
Scientific Research Applications
(S)-Oxepane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Oxepane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, while the oxepane ring can provide steric effects that influence binding affinity and selectivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxepane-4-carboxylic acid: The non-chiral version of the compound.
Tetrahydrofuran-2-carboxylic acid: A similar compound with a five-membered ring.
Piperidine-4-carboxylic acid: A compound with a six-membered nitrogen-containing ring.
Uniqueness
(S)-Oxepane-4-carboxylic acid is unique due to its chiral nature and the presence of an oxepane ring. This combination of features provides distinct chemical reactivity and biological activity compared to other similar compounds. The chiral center allows for enantioselective interactions, which can be crucial in drug design and other applications .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(4S)-oxepane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-7(9)6-2-1-4-10-5-3-6/h6H,1-5H2,(H,8,9)/t6-/m0/s1 |
InChI Key |
LUTVJDHKNWWRKO-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@@H](CCOC1)C(=O)O |
Canonical SMILES |
C1CC(CCOC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















